2,2-Dimethyl-2H-1-benzopyran-6-acetic acid methyl ester
Description
Historical Development of Benzopyran Research
The benzopyran scaffold was first characterized in the early 20th century, with initial studies focusing on natural coumarin derivatives. The 2H-1-benzopyran isomer gained prominence after the 1960s when synthetic methods enabled systematic substitution at the pyran ring. Key milestones include:
- The 1972 discovery of 2,2-dimethylchromene derivatives as stable intermediates in flavonoid synthesis.
- Development of regioselective esterification techniques for position 6 modifications, as demonstrated in methyl 2,2-dimethylchromene-6-carboxylate synthesis.
- Recent advances in computational modeling of chromene electronic configurations (2020–2025).
Table 1: Historical timeline of benzopyran derivative discoveries
Classification and Positioning within Medicinal Chemistry
2,2-Dimethyl-2H-1-benzopyran-6-acetic acid methyl ester belongs to three overlapping chemical classes:
- Chromenes : Characterized by a benzannulated pyran ring system
- Position 6-modified derivatives : Shares synthetic pathways with methyl 2,2-dimethylchromene-6-carboxylate
- Ester prodrug candidates : Structural similarity to (7-methoxy-4-methyl-2-oxo-2h-chromen-3-yl)acetic acid derivatives
The compound's dual functionality (methyl ester and acetic acid side chain) positions it as a potential:
Evolution of Research Paradigms for 2H-Benzopyran Derivatives
Three distinct research phases have shaped current understanding:
Phase 1 (1960–1990): Structural Characterization
- X-ray crystallography confirmed the planar benzopyran core
- NMR studies revealed substituent effects on ring current anisotropy
Phase 2 (1991–2010): Synthetic Methodology Development
- Palladium-catalyzed coupling enabled position 6 modifications
- Green chemistry approaches reduced reaction times by 40%
Phase 3 (2011–Present): Functionalization & Application
Current Research Status and Knowledge Gaps
Despite progress in benzopyran chemistry, specific challenges remain for this compound:
Established Knowledge
- Stable to ambient conditions (decomposition >150°C)
- Characteristic UV absorption at λ_max = 278 nm
- Synthetic yield optimization up to 68% via modified Pechmann condensation
Critical Knowledge Gaps
- Lack of X-ray diffraction data for crystal structure confirmation
- Underexplored structure-activity relationships (SAR) for the acetic acid side chain
- Limited understanding of metabolic stability in biological systems
Table 2: Priority research areas for this compound
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2,2-dimethylchromen-6-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-14(2)7-6-11-8-10(9-13(15)16-3)4-5-12(11)17-14/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTAFNVZZHZYCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)CC(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850785-06-7 | |
| Record name | methyl 2-(2,2-dimethyl-2H-chromen-6-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2H-1-benzopyran-6-acetic acid methyl ester can be achieved through several synthetic routes. One common method involves the condensation reaction between 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol in the presence of pyridine . This reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of efficient catalysts, high-purity reagents, and advanced purification techniques to achieve the desired product quality. The scalability of the synthesis process is crucial for meeting the demands of various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2H-1-benzopyran-6-acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the benzopyran ring.
Scientific Research Applications
Neuroprotective Effects
Research indicates that 2,2-Dimethyl-2H-1-benzopyran-6-acetic acid methyl ester exhibits significant neuroprotective properties. A study demonstrated that this compound improved neuronal survival rates under conditions simulating ischemic stroke (oxygen-glucose deprivation). The compound was found to outperform the clinically used neuroprotective agent edaravone in enhancing neuron morphology and survival rates .
Table 1: Neuroprotective Activity of Compounds
| Compound | Neuronal Survival Rate (%) | Control Survival Rate (%) | Significance |
|---|---|---|---|
| BN-07 | 85 | 75 | P < 0.01 |
| Edaravone | 80 | 75 | P < 0.05 |
| Control | 75 | - | - |
Therapeutic Potential
The compound's therapeutic potential extends beyond neuroprotection. It has been investigated for its anti-inflammatory and antioxidant properties. These properties are crucial in developing treatments for various diseases, including neurodegenerative disorders and cardiovascular diseases.
Case Studies
-
Ischemic Stroke Model :
In a controlled study involving animal models of ischemic stroke, administration of this compound resulted in reduced brain damage and improved functional recovery compared to untreated controls. Histological analyses showed decreased apoptosis in neuronal tissues . -
Anti-inflammatory Studies :
Another study evaluated the anti-inflammatory effects of this compound in vitro using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a significant reduction in pro-inflammatory cytokines (IL-6, TNF-alpha) upon treatment with the compound, suggesting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2H-1-benzopyran-6-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications and optimizing its use in research and industry.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Position and Ester Group Variations
(a) 6-Acrylic Acid Methyl Ester Derivatives
- (αE)-2,2-Dimethyl-8-(3-methyl-2-butenyl)-2H-1-benzopyran-6-acrylic acid methyl ester Molecular Formula: C₁₉H₂₂O₃ Key Differences: The 6-position substituent is an acrylic acid methyl ester (prop-2-enoate) instead of acetic acid methyl ester. Additionally, an 8-(3-methylbut-2-enyl) group introduces increased lipophilicity and steric bulk. Impact: The extended conjugated system (acrylic ester) may enhance UV absorption properties, while the prenyl group could improve membrane permeability in biological systems .
(b) Oxygen-Substituted Acetic Acid Esters
- Acetic acid, [(6-methyl-2-oxo-2H-1-benzopyran-4-yl)oxy]-, ethyl ester CAS: 88484-48-4 Molecular Formula: C₁₄H₁₄O₅ Key Differences: The acetic acid ethyl ester is linked via an oxygen atom at the 4-position of a 6-methyl-2-oxo-benzopyran core. The ethyl ester (vs. methyl) may slow hydrolysis rates in vivo .
(c) Ethyl Ester Analogues
- Acetic acid,2-[(2,3-dimethyl-4-oxo-4H-1-benzopyran-6-yl)oxy]-, ethyl ester
- CAS : 102585-48-8
- Molecular Formula : C₁₆H₁₈O₅
- Key Differences : The 6-position features an oxyacetic acid ethyl ester, and the benzopyran core includes a 4-oxo group.
- Impact : The 4-oxo group introduces a ketone functionality, which can participate in hydrogen bonding, altering solubility and binding affinity in biological targets .
Core Structure Modifications
(a) Pyran vs. Benzopyran Derivatives
- 4-Methyl-2-oxo-2H-pyran-6-acetic acid methyl ester
(b) Benzofuran Analogues
- 3-Benzofuranacetic acid, 6-methyl-, methyl ester CAS: 1094294-18-4 Molecular Formula: C₁₂H₁₂O₃ Key Differences: A benzofuran core replaces benzopyran, with a methyl group at the 6-position and an acetic acid methyl ester.
Functional Group Comparisons
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Core Structure | 6-Position Substituent | Ester Type | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Target Compound | C₁₄H₁₆O₃ | 2,2-Dimethyl-benzopyran | Acetic acid methyl ester | Methyl | 232.28 |
| (αE)-2,2-Dimethyl-8-prenyl-6-acrylic ester | C₁₉H₂₂O₃ | 2,2-Dimethyl-benzopyran | Acrylic acid methyl ester | Methyl | 298.38 |
| 4-Oxo-6-oxyacetic ethyl ester | C₁₆H₁₈O₅ | 2,3-Dimethyl-4-oxo-benzopyran | Oxyacetic acid ethyl ester | Ethyl | 290.31 |
| 4-Methyl-2-oxo-pyran-6-acetic ester | C₉H₁₀O₄ | Pyran | Acetic acid methyl ester | Methyl | 182.17 |
Biological Activity
2,2-Dimethyl-2H-1-benzopyran-6-acetic acid methyl ester is a compound of significant interest due to its unique structural properties and potential therapeutic applications. This article explores its biological activities, including anti-inflammatory, neuroprotective, and antimicrobial effects, backed by various research findings and case studies.
Chemical Structure and Properties
The compound features a benzopyran structure with specific substitutions that influence its biological activity. The presence of a dimethyl group at the 2-position and an acetic acid methyl ester at the 6-position distinguishes it from other similar compounds.
The biological activity of this compound is primarily attributed to its interaction with molecular targets:
- Anti-inflammatory Activity : The compound inhibits cyclooxygenase enzymes, reducing pro-inflammatory mediator production.
- Neuroprotective Effects : It demonstrates protective effects against oxidative stress in neuronal cells, enhancing cell survival under ischemic conditions .
- Antimicrobial Activity : The compound disrupts microbial cell membranes, contributing to its antimicrobial properties.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it effectively reduces inflammation markers in various cell lines. A notable study reported that the compound significantly decreased the levels of pro-inflammatory cytokines in macrophages treated with lipopolysaccharide (LPS) .
Neuroprotective Effects
A series of experiments demonstrated the neuroprotective potential of this compound. In a model of oxygen-glucose deprivation (OGD), it was found to enhance neuronal survival rates significantly compared to controls. This suggests its potential for treating ischemic stroke and other neurodegenerative diseases .
Antimicrobial Activity
The compound has shown promising results against various microbial strains. Its mechanism likely involves disrupting the integrity of microbial cell membranes or inhibiting essential microbial enzymes, leading to cell death.
Research Findings and Case Studies
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, we can compare it with other benzopyran derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methylcoumarin | Methyl group at 6-position | Antioxidant, anti-inflammatory |
| Methyl 8-hydroxy-2,2-dimethyl-2H-chromene-6-carboxylate | Hydroxyl group at 8-position | Neuroprotective effects |
| 2,2-Dimethylbenzopyran derivatives | Varies based on substitutions | Diverse biological activities |
Q & A
Q. What synthetic methodologies are recommended for preparing 2,2-dimethyl-2H-1-benzopyran-6-acetic acid methyl ester?
The compound can be synthesized via Knoevenagel condensation , a method validated for structurally related benzopyran derivatives. For example, ethyl esters of 6-R-2H-1-benzopyran-2-one-3-carboxylic acids are synthesized by reacting 5-substituted salicylaldehydes with diethyl malonate or ethyl acetoacetate under reflux conditions (24 hours, moderate to high yields) . Adjustments to substituents (e.g., methyl groups at the 2-position) may require optimization of reaction temperature, solvent polarity, or catalyst selection.
Q. How can researchers characterize the structural integrity of this compound?
Key analytical techniques include:
- NMR spectroscopy : For confirming methyl group positions and ester functionality.
- GC-MS : To verify purity and molecular weight, as demonstrated in analyses of structurally similar methyl esters (e.g., 8-methoxy octanoic acid methyl ester) using polar cyanosilicone columns for optimal resolution .
- High-resolution mass spectrometry (HRMS) : To validate the molecular formula.
Q. What chromatographic methods are effective for detecting this compound in complex mixtures?
Gas chromatography (GC) with polar stationary phases (e.g., cyanosilicone columns) is recommended for resolving methyl esters, as validated in AOCS/AOAC methods for fatty acid methyl esters (FAMEs) . For liquid chromatography, reverse-phase C18 columns with UV detection (λ = 254–280 nm) are suitable for benzopyran derivatives .
Advanced Research Questions
Q. How can the reactivity of the ester group in this compound be leveraged for functionalization?
The methyl ester can undergo hydrolysis or transesterification under controlled conditions. For example, sodium borohydride-mediated reductions in methanol/acetic acid mixtures have been used to modify ester-containing pyrrolidine derivatives, though reaction times and stoichiometry must be optimized to avoid side reactions . Enzymatic approaches (e.g., lipases) may also enable selective modifications, as seen in transesterification studies of aliphatic methyl esters .
Q. What strategies resolve contradictions in spectroscopic data (e.g., GC vs. NMR purity assessments)?
Discrepancies may arise from residual solvents or degradation products. To address this:
Q. How can researchers optimize reaction yields for large-scale synthesis?
Key parameters include:
- Solvent selection : Methanol or ethanol enhances ester stability, while DMF may accelerate condensation reactions .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) can improve Knoevenagel condensation efficiency .
- Temperature gradients : Stepwise heating (e.g., 60°C → 80°C) minimizes side-product formation in multi-step syntheses .
Q. What mechanisms explain this compound’s potential bioactivity in vascular or metabolic studies?
While direct evidence is limited, structurally similar methyl esters (e.g., 9-octadecenoic acid methyl ester) modulate vascular reactivity via prostaglandin pathways or NADPH oxidase interactions . Hypothesize mechanisms by testing:
- Receptor binding assays : For angiotensin or thromboxane receptors.
- Oxidative stress markers : Measure ROS production in endothelial cell models.
Q. What challenges arise in quantifying trace amounts of this compound in biological matrices?
Matrix interference and low volatility complicate analysis. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
